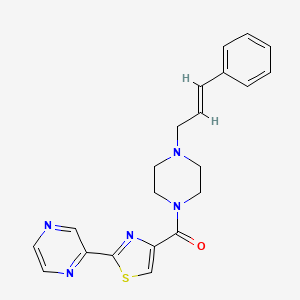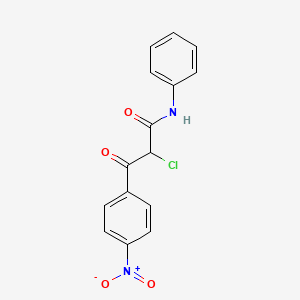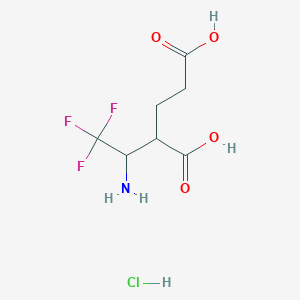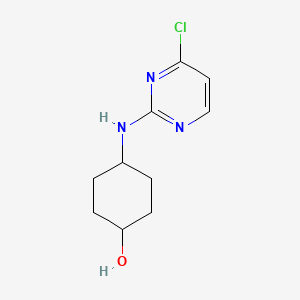
trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol: is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol It is characterized by the presence of a chloropyrimidine group attached to a cyclohexanol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol typically involves the reaction of 4-chloropyrimidine with trans-4-aminocyclohexanol. The reaction is carried out under controlled conditions, often using a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction . The mixture is stirred at ambient temperature for several hours to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
化学反応の分析
Types of Reactions:
Oxidation: trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The chloropyrimidine group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
科学的研究の応用
Chemistry: In chemistry, trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: Its ability to interact with specific biological targets makes it a valuable tool for probing biological systems .
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, the compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
作用機序
The mechanism of action of trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses .
類似化合物との比較
2-Amino-4-chloropyrimidine: This compound shares the chloropyrimidine group but lacks the cyclohexanol moiety, making it less versatile in certain applications.
4-Chloropyrimidine: A simpler structure with only the chloropyrimidine group, used primarily as a starting material for more complex syntheses.
Cyclohexanol: Lacks the chloropyrimidine group, limiting its use in specific chemical reactions and applications.
Uniqueness: trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol is unique due to the combination of the chloropyrimidine and cyclohexanol groups. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler counterparts .
特性
IUPAC Name |
4-[(4-chloropyrimidin-2-yl)amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-5-6-12-10(14-9)13-7-1-3-8(15)4-2-7/h5-8,15H,1-4H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTLLTHPBPWSEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=CC(=N2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202425 |
Source


|
| Record name | Cyclohexanol, 4-[(4-chloro-2-pyrimidinyl)amino]-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261233-60-6 |
Source


|
| Record name | Cyclohexanol, 4-[(4-chloro-2-pyrimidinyl)amino]-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2556863.png)
![(E)-4-{[1,1'-biphenyl]-4-yl}-N-(3-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2556864.png)
![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B2556866.png)
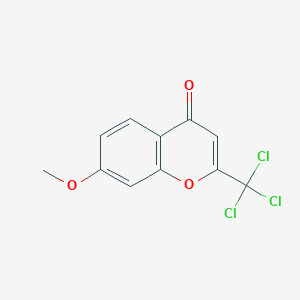
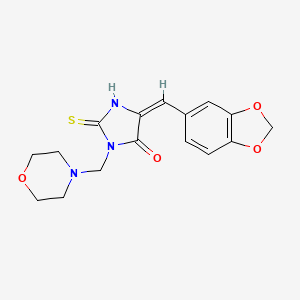
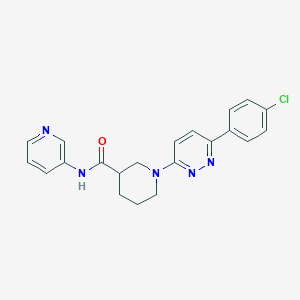
![3-Methyl-6-[5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2556873.png)
![N-benzyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2556875.png)
![3-(4-methylbenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2556876.png)
![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2556877.png)
![1-Methyl-6,7-dihydro-4H-thiopyrano[4,3-b]pyrrole-2-carboxylic acid](/img/structure/B2556878.png)
